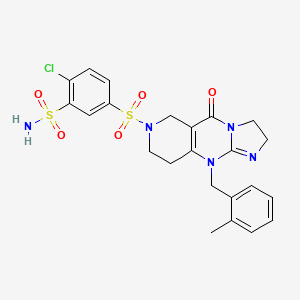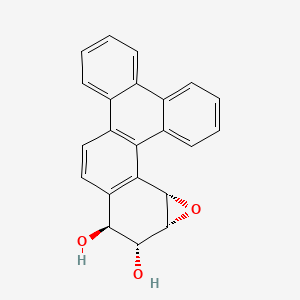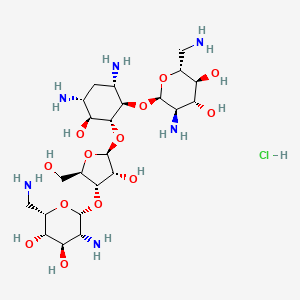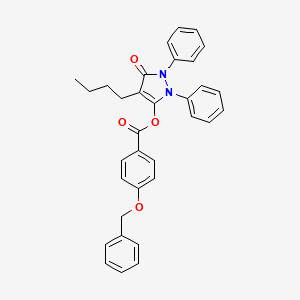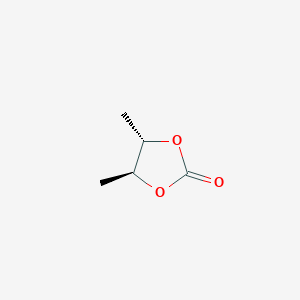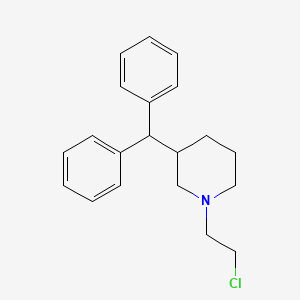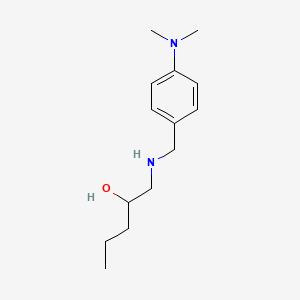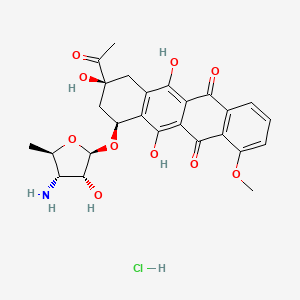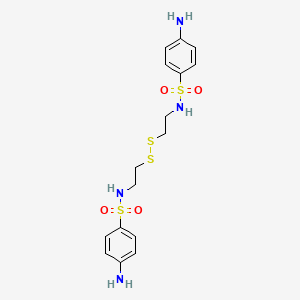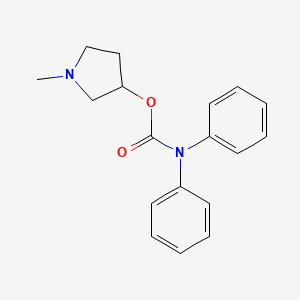![molecular formula C12H24N9O10P B12797427 ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate CAS No. 16077-70-6](/img/structure/B12797427.png)
ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID involves multiple steps. The synthetic routes typically include the reaction of phosphinylidynetris with iminocarbonyl compounds under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use in drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID stands out due to its unique structure and properties. Similar compounds include other phosphinylidynetris derivatives and iminocarbonyl compounds.
Properties
CAS No. |
16077-70-6 |
|---|---|
Molecular Formula |
C12H24N9O10P |
Molecular Weight |
485.35 g/mol |
IUPAC Name |
ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate |
InChI |
InChI=1S/C12H24N9O10P/c1-4-29-10(25)16-13-7(22)19-32(28,20-8(23)14-17-11(26)30-5-2)21-9(24)15-18-12(27)31-6-3/h4-6H2,1-3H3,(H,16,25)(H,17,26)(H,18,27)(H6,13,14,15,19,20,21,22,23,24,28) |
InChI Key |
AIWVESGHCFMUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)NP(=O)(NC(=O)NNC(=O)OCC)NC(=O)NNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


